

3,4,5-Trifluoro-benzamidine CAS number 504404-35-7

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Compound of Interest

Compound Name: 3,4,5-Trifluoro-benzamidine

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An In-depth Technical Guide to **3,4,5-Trifluoro-benzamidine** (CAS 504404-35-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,4,5-Trifluoro-benzamidine**, a fluorinated aromatic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles, practical synthetic methodologies, and prospective applications, grounding all claims in authoritative scientific literature.

Introduction and Strategic Importance

3,4,5-Trifluoro-benzamidine is a synthetic organic compound featuring a benzamidine core symmetrically substituted with three fluorine atoms. The strategic importance of this molecule lies in the convergence of two key pharmacophoric elements: the benzamidine moiety and the trifluorophenyl group.

- **The Benzamidine Moiety:** Benzamidine itself is a well-established reversible, competitive inhibitor of trypsin and other serine proteases[1]. The basic amidine functional group can engage in crucial hydrogen bonding and ionic interactions with the acidic residues (e.g., aspartate) commonly found in the S1 pocket of these enzymes. This makes the benzamidine scaffold a privileged fragment in the design of anticoagulants, anti-inflammatory agents, and other therapeutics targeting proteases[1].

- The Trifluorophenyl Group: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, membrane permeability, and binding affinity[2][3]. The 3,4,5-trifluoro substitution pattern, in particular, offers a unique electronic profile that can enhance binding interactions and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

The combination of these two features in a single, relatively simple molecule makes **3,4,5-Trifluoro-benzamidine** a valuable starting point and building block for the synthesis of novel, highly functionalized drug candidates.

Physicochemical and Structural Properties

While extensive experimental data for the free base (CAS 504404-35-7) is not readily available in public literature, the properties of its more common hydrochloride salt (CAS 910053-71-3) provide a solid reference.

Property	Value	Source(s)
CAS Number	504404-35-7 (Free Base)	[4] [5] [6] [7]
CAS Number	910053-71-3 (Hydrochloride Salt)	[8] [9] [10] [11] [12]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ (Free Base)	[13]
Molecular Weight	174.12 g/mol (Free Base)	[13]
Molecular Formula	C ₇ H ₆ ClF ₃ N ₂ (Hydrochloride Salt)	[9] [10]
Molecular Weight	210.58 g/mol (Hydrochloride Salt)	[9] [10]
IUPAC Name	3,4,5-trifluorobenzenecarboximidamide	[9]
Appearance	White to off-white solid (typical for amidine salts)	
Purity	Typically >95% (commercial sources)	[9]

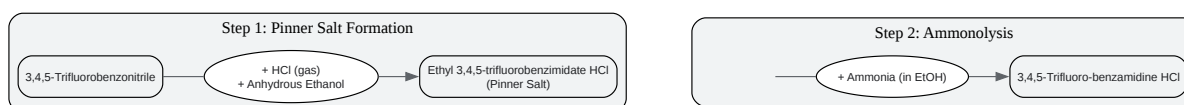
Synthesis and Mechanistic Considerations: The Pinner Reaction

The most direct and widely employed method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction. This two-step acid-catalyzed process offers a reliable route to **3,4,5-Trifluoro-benzamidine** from the readily available 3,4,5-Trifluorobenzonitrile.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Mechanistic Pathway

The Pinner reaction proceeds through the formation of an intermediate imidate salt (a "Pinner salt"), which is subsequently converted to the amidine upon treatment with ammonia.[\[14\]](#)[\[15\]](#)

- **Protonation and Nucleophilic Attack:** The nitrile is activated by a strong acid (typically anhydrous HCl gas), making the nitrile carbon more electrophilic. An anhydrous alcohol (e.g., ethanol) then acts as a nucleophile, attacking the carbon to form a protonated imidate.
- **Formation of the Pinner Salt:** The protonated imidate is a stable intermediate, often isolated as its hydrochloride salt.
- **Ammonolysis:** The Pinner salt readily reacts with ammonia. The ammonia displaces the alkoxy group to form the amidine, which is typically isolated as its hydrochloride salt.



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Caption: Workflow of the Pinner Reaction for Amidine Synthesis.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Pinner reaction methodologies.^{[16][17]} All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

- 3,4,5-Trifluorobenzonitrile
- Anhydrous Ethanol (EtOH)
- Anhydrous Diethyl Ether (Et₂O)
- Hydrogen Chloride (gas)
- Ammonia (saturated solution in anhydrous EtOH or gas)

Step 1: Formation of the Pinner Salt (Ethyl 3,4,5-trifluorobenzimidate hydrochloride)

- **Inert Atmosphere:** Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl_2). Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Addition:** To the flask, add 3,4,5-Trifluorobenzonitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents) dissolved in anhydrous diethyl ether.
- **HCl Gas Introduction:** Cool the reaction mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with gentle stirring.
 - **Causality:** Low temperature is crucial as the imidate hydrochloride intermediate is thermodynamically unstable and can rearrange at higher temperatures^[17]. Anhydrous conditions are mandatory to prevent hydrolysis of the nitrile to the corresponding amide.
- **Precipitation and Isolation:** A white precipitate of the Pinner salt will form. Continue bubbling HCl until the solution is saturated and precipitation is complete. Allow the mixture to stand at 0°C for several hours (or overnight in a cold room) to ensure complete reaction.
- **Filtration:** Collect the precipitate by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the Pinner salt under vacuum.

Step 2: Conversion to **3,4,5-Trifluoro-benzamidine** hydrochloride

- **Suspension:** Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.
- **Ammonolysis:** Cool the suspension to 0°C . Add a saturated solution of ammonia in anhydrous ethanol (or bubble ammonia gas through the mixture) in excess.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the Pinner salt is fully consumed.
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the desired **3,4,5-Trifluoro-benzamidine** hydrochloride and ammonium chloride.

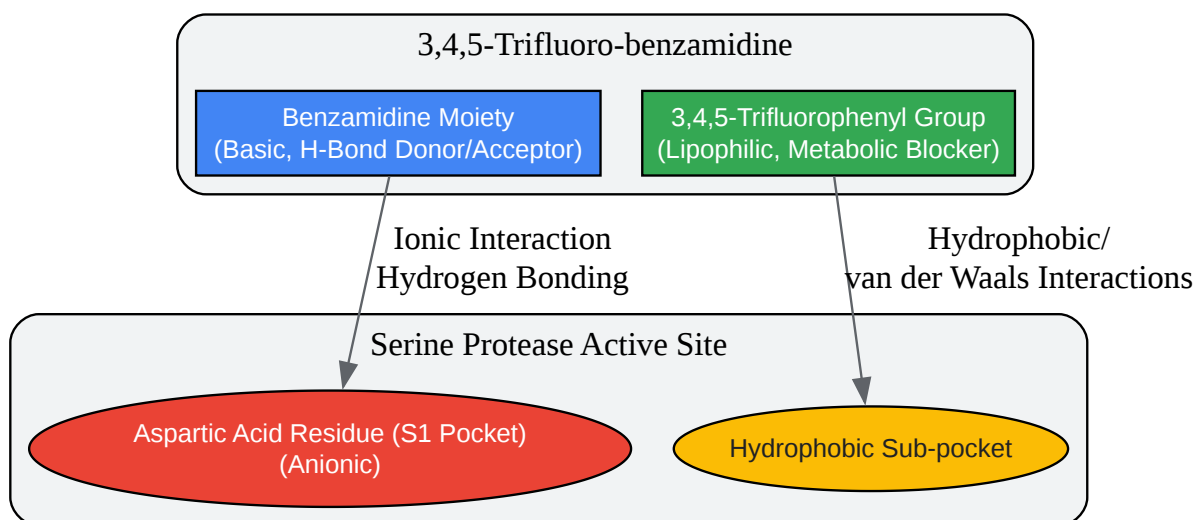
- Purification: The crude product can be purified by recrystallization. For example, dissolving the residue in hot ethanol and allowing it to cool slowly can yield the purified amidine hydrochloride salt[16].

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of **3,4,5-Trifluoro-benzamidine** make it an attractive scaffold for several therapeutic areas.

Serine Protease Inhibition

The benzamidine core is a classic "warhead" for targeting serine proteases. It mimics the binding of arginine or lysine side chains, which are the natural substrates for enzymes like thrombin, trypsin, and Factor Xa. The trifluorophenyl group can form additional favorable interactions within the binding pocket, potentially increasing both potency and selectivity.



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Caption: Potential binding interactions with a serine protease.

Building Block for Complex Molecules

Beyond its intrinsic activity, **3,4,5-Trifluoro-benzamidine** is a versatile intermediate. It can be used in the synthesis of more complex heterocyclic systems or as a key fragment in modern drug discovery paradigms like PROteolysis TArgeting Chimeras (PROTACs). Recently, fluorinated benzamide derivatives have been explored as novel, stable binders for the E3 ligase cereblon (CRBN), a critical component in many PROTAC designs[2]. While not a benzamidine, this research highlights the value of the fluorinated phenyl motif in this space.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the free base is not widely available, the SDS for the hydrochloride salt and related benzamidines provides essential guidance.[8][18][19]

- **Hazards:** Benzamidine derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[18][19]. Some are suspected of causing genetic defects[18].
- **Personal Protective Equipment (PPE):** Always handle this compound in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling Precautions:** Avoid generating dust. Do not ingest or inhale. Wash hands thoroughly after handling[18][19].
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area[18]. The hydrochloride salt is hygroscopic and should be protected from moisture[19].
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[18].

Conclusion

3,4,5-Trifluoro-benzamidine represents a strategically valuable molecule for chemical and pharmaceutical research. Its synthesis is achievable through well-established methods like the Pinner reaction, and its structure combines the proven protease-inhibiting properties of the benzamidine scaffold with the pharmacokinetic benefits of trifluorination. As a building block, it offers significant potential for the development of novel therapeutics, particularly in the fields of enzyme inhibition and targeted protein degradation. Further investigation into its specific biological activities is warranted and could unveil new avenues for drug discovery.

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